molecular formula C9H9N3O2 B13832640 Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate

Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate

Cat. No.: B13832640
M. Wt: 191.19 g/mol
InChI Key: QMEUYOIDCJBFTA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate is a substituted pyridine derivative featuring a unique combination of functional groups. Its structure includes an amino group at position 2, a cyano group at position 3, a methyl group at position 6, and a methyl ester at position 3. This arrangement of substituents imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7(4-10)8(11)12-5/h3H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEUYOIDCJBFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Reactions

One of the principal methods to prepare 2-amino-3-cyanopyridine derivatives, including methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate, involves multi-component reactions combining substituted acetophenones, benzaldehydes, malononitrile, and ammonium acetate under reflux conditions in solvents such as trifluoroethanol or acetic acid. These reactions typically proceed through a Knoevenagel condensation followed by cyclization to form the pyridine ring.

  • Key Reaction Conditions:

    • Refluxing for approximately 6 hours.
    • Use of ammonium acetate as the nitrogen source.
    • Malononitrile as the cyano group donor.
    • Substituted acetophenones provide the methyl and other aryl substituents.
  • Outcome:

    • Formation of 2-aminocyanopyridine derivatives with high regioselectivity.
    • The methyl ester group can be introduced via esterification or by using methyl cyanoacetate derivatives in the reaction.

This method is supported by the work of Shamroukh et al. (2021), who reported a one-pot multi-component reaction leading to 2-amino-3-cyanopyridine derivatives, including methyl esters, under microwave or conventional heating conditions.

Reaction of 4-Hydroxy-6-methyl-2(1H)-pyridones with Aryl Methylene Cyanoacetates

Stoyanova et al. (2000) described a general method for preparing substituted 2-amino-4H-pyrano[3,2-c]pyridines, which are structurally related to this compound. The method involves the reaction of 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene cyanoacetic esters or malononitriles under reflux conditions to afford bicyclic pyridine derivatives.

  • Procedure Highlights:

    • Refluxing the mixture for 1 hour in methanol or suitable solvents.
    • Formation of stable bicyclic 2-amino-4H-pyran derivatives.
    • This approach allows the introduction of the cyano and amino groups in a fused ring system, which can be modified to generate the target this compound.
  • Significance:

    • Provides a pathway to structurally related compounds with potential for further functionalization.
    • Demonstrates versatility in substituent variation at the 6-position (methyl group) and the ester functionality at position 4.

Esterification and Saponification Routes

In some synthetic schemes, the methyl ester group at position 4 is introduced via esterification of the corresponding carboxylic acid or by saponification of amino ester intermediates.

  • Example from Related Systems:

    • Amino esters can be saponified using alcoholic sodium hydroxide to obtain the corresponding sodium salts of amino acids.
    • Subsequent reflux in acetic anhydride or other reagents can lead to cyclized derivatives or re-esterification to methyl esters.
  • Relevance:

    • This stepwise approach allows for fine-tuning of the functional groups on the pyridine ring.
    • It is often used in the synthesis of related thieno- and pyridothieno derivatives, which share synthetic intermediates with this compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Product Features References
Multi-component condensation Substituted acetophenones, benzaldehydes, malononitrile, ammonium acetate Reflux in trifluoroethanol or acetic acid, 6 h 2-amino-3-cyanopyridine derivatives with methyl ester group
Reaction of 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene cyanoacetates 4-hydroxy-6-methyl-2(1H)-pyridones, arylmethylene cyanoacetates Reflux 1 h in methanol Bicyclic 2-amino-4H-pyrano[3,2-c]pyridines, methyl ester analogues
Esterification and saponification Amino esters, sodium hydroxide, acetic anhydride Reflux in alcoholic NaOH and acetic anhydride Sodium salts, methyl esters, cyclized derivatives

Research Findings and Notes

  • The multi-component reaction method is widely favored due to its operational simplicity and ability to incorporate diverse substituents, including the methyl group at position 6 and the methyl ester at position 4, in a single step or few steps.

  • The reaction of hydroxy-pyridones with arylmethylene cyanoacetates provides a reliable route to fused bicyclic systems, which can be precursors or analogues of this compound. This method is efficient and yields stable products with well-characterized spectral properties.

  • Esterification and saponification steps are often employed in multi-step syntheses to modify the ester functionality, allowing for purification, yield improvement, or further chemical transformations.

  • Spectroscopic characterization (IR, NMR, MS) and elemental analysis are essential to confirm the structure and purity of the synthesized compounds, as demonstrated in the cited studies.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylicacid,2-amino-3-cyano-6-methyl-,methylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have demonstrated that derivatives of pyridine compounds, including methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate, exhibit significant anticancer properties. For instance, certain synthesized derivatives showed cytotoxic effects against various human cancer cell lines with IC50 values lower than 870 nM, indicating their potential as chemotherapeutic agents .

Chemotherapeutic Properties : The compound has been noted for its remarkable chemotherapeutic properties, particularly in combating tuberculosis. It acts as an intermediate for synthesizing other active compounds that target bacterial infections effectively .

Synthetic Applications

Synthesis of Pyridine Derivatives : this compound serves as a precursor in the synthesis of various pyridine derivatives. These derivatives have been utilized in the preparation of compounds with enhanced biological activities, including those targeting specific diseases like cancer and infectious diseases .

Biochemical Research

Bioconversion Studies : Research involving the bioconversion of pyridine derivatives using microbial systems has shown promising results. For example, whole cells of Burkholderia sp. have been utilized to convert pyridin-2-amines into hydroxylated products, demonstrating the compound's versatility in biochemical applications . This biotransformation capability can lead to the development of novel compounds with improved pharmacological profiles.

Pharmacological Insights

In Vivo Studies : In vivo studies have evaluated the pharmacokinetics of compounds derived from this compound. These studies provide insights into bioavailability and therapeutic efficacy, which are crucial for drug development . The optimization of these compounds for better pharmacological properties is an ongoing area of research.

Data Tables

Application Area Description Example Findings
Anticancer Activity Cytotoxic effects against human cancer cell linesIC50 values < 870 nM for several derivatives
Chemotherapeutic Properties Effective against tuberculosis and other bacterial infectionsServes as an intermediate for active pharmaceutical ingredients
Synthesis of Derivatives Used as a precursor for synthesizing various biologically active compoundsEnables the creation of targeted therapies
Bioconversion Studies Microbial conversion to produce hydroxylated derivativesHigh conversion rates using Burkholderia sp.
Pharmacological Insights Evaluates bioavailability and therapeutic efficacyOngoing studies on pharmacokinetics

Case Studies

  • Anticancer Compound Development : A study evaluated multiple pyridine derivatives derived from this compound for their anticancer activity against six human cancer cell lines. Results indicated significant cytotoxicity, particularly from compounds with specific substituents that enhanced their biological activity .
  • Tuberculosis Treatment Research : Another investigation focused on the use of this compound in developing new treatments for tuberculosis. The study highlighted its effectiveness as an intermediate in synthesizing more potent antitubercular agents, showcasing its relevance in infectious disease research .
  • Microbial Biocatalysis Applications : Research involving Burkholderia sp. demonstrated the ability to bioconvert various pyridine derivatives into valuable hydroxylated products, emphasizing the compound's utility in green chemistry and sustainable bioprocessing approaches .

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylicacid,2-amino-3-cyano-6-methyl-,methylester(9CI) involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The methyl ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Pyridine/Pyrimidine Family

The compound’s structural and functional similarities to other heterocyclic derivatives are critical for understanding its reactivity and applications. Key comparisons include:

Compound Name Molecular Formula Key Functional Groups Substituent Positions Notable Properties/Applications Reference
Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate C₁₀H₁₁N₃O₂ Amino, cyano, methyl ester, methyl 2 (NH₂), 3 (CN), 6 (CH₃), 4 (COOCH₃) High polarity due to CN and COOCH₃ groups; potential pharmacophore. N/A
2-Amino-6-methylpyridine C₆H₈N₂ Amino, methyl 2 (NH₂), 6 (CH₃) Intermediate in agrochemical synthesis; basicity influenced by amino group.
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Chloro, methyl, carboxylic acid 2 (Cl), 6 (CH₃), 4 (COOH) Carboxylic acid enhances solubility; Cl acts as a leaving group in nucleophilic reactions.
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S Amino, Boc-protected amine, thieno-pyridine ring Complex bicyclic structure with sulfur Sulfur atom increases lipophilicity; used in peptide coupling.

Functional Group Analysis

  • Amino Group (Position 2): Present in all analogs , this group contributes to hydrogen bonding and basicity. In the target compound, its proximity to the cyano group (position 3) may sterically hinder nucleophilic reactions.
  • Cyano Group (Position 3): Unique to the target compound, this electron-withdrawing group increases polarity and reactivity toward nucleophilic addition compared to chloro or methyl substituents in analogs .
  • Methyl Ester (Position 4): Unlike the carboxylic acid in , the ester group reduces water solubility but enhances membrane permeability, a key feature in prodrug design.

Electronic and Steric Effects

  • Pyridine vs. Thieno-Pyridine: The thieno-pyridine in introduces a sulfur atom, which alters electron delocalization and may enhance bioavailability compared to the purely aromatic pyridine system.
  • Cyano vs. Chloro: The cyano group in the target compound is less electronegative than the chloro group in , but its stronger electron-withdrawing effect could activate adjacent positions for electrophilic substitution.

Research Findings and Limitations

  • Synthetic Challenges: The combination of amino, cyano, and ester groups in close proximity may complicate synthesis due to competing reactions (e.g., ester hydrolysis under basic conditions).
  • Data Gaps: Specific experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence. However, analogs like methyl shikimate and torulosic acid methyl ester demonstrate the utility of ester derivatives in chromatography and spectroscopy.


  • Safety Considerations: Handling precautions for pyridine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) suggest that the target compound may require similar safety measures, including ventilation and protective equipment.

Biological Activity

Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring with multiple functional groups that contribute to its biological activity. The presence of the amino group, cyano group, and carboxylate moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various pyridine derivatives, reporting that compounds similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against B. subtilis and from 5.64 to 77.38 µM against S. aureus .

Bacterial Strain MIC (µM)
B. subtilis4.69 - 22.9
S. aureus5.64 - 77.38
E. coli2.33 - 156.47
P. aeruginosa13.40 - 137.43

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines, including Caco2 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). One study demonstrated that certain derivatives of pyridine exhibited cytotoxic effects, with some compounds showing higher efficacy than standard treatments like doxorubicin .

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of several pyridine derivatives on HepG2 cells using the MTT assay:

Compound Cytotoxicity (IC50 µM) Cell Line
Compound A15HepG2
Compound B30Caco2
Compound C20MCF-7

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor, particularly in pathways related to inflammation and pain management. For instance, a derivative was shown to inhibit prostaglandin E2 (PGE2)-induced TNFα reduction with an IC50 of 123 nM in human whole blood assays . This highlights its potential utility in treating inflammatory conditions.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions, with key steps including cyclization, functional group protection, and selective substitution. A common approach is to use a pyridine precursor modified with cyano and amino groups under controlled conditions. For example:

  • Catalysts : Trisodium citrate dihydrate enhances reaction efficiency by stabilizing intermediates .
  • Solvents : Aqueous ethanol or dichloromethane optimizes solubility and reduces side reactions .
  • Temperature : Reactions are often conducted at 60–80°C to balance kinetic control and thermal stability .

Q. Optimization Strategies :

  • Use continuous flow reactors for scalability and reproducibility .
  • Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic techniques?

Answer: Spectroscopic Methods :

  • NMR : Compare observed chemical shifts to reference data. For example, pyridine ring protons typically appear at δ 7.2–8.5 ppm, while methyl groups resonate near δ 2.3–2.7 ppm .
  • IR : Confirm the presence of cyano (ν ~2200 cm⁻¹) and ester carbonyl (ν ~1700 cm⁻¹) groups .

Q. Chromatographic Methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., calculated for C₁₀H₁₀N₃O₂: 220.07 g/mol) .

Q. What are the key stability considerations for storing this compound, and how can degradation be minimized during experimental use?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis .
  • Light Sensitivity : Store in amber vials to avoid photodegradation of the cyano group .
  • Handling : Use anhydrous solvents (e.g., dried DMF) during reactions to minimize side reactions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs (e.g., SHELXL, SHELXS) be applied to determine the crystal structure of this compound?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (N, O) .
  • Structure Solution :
    • SHELXS : Apply direct methods for phase determination, leveraging negative quartet relations for larger structures .
    • SHELXL : Refine anisotropic displacement parameters and validate with R-factor convergence (<5%) .
  • Validation : Check for hydrogen bonding and π-π stacking interactions using Mercury software .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, reaction yields) for this compound?

Answer:

  • DFT Calibration : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve correlation .
  • Reaction Modeling : Use kinetic simulations (e.g., Eyring equation) to identify discrepancies in activation energies for low-yield steps .

Q. How do the electronic effects of substituents (amino, cyano, methyl) on the pyridine ring influence the compound's reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Amino Group : Acts as an electron donor, activating the pyridine ring toward electrophilic substitution at the para position .
  • Cyano Group : Withdraws electron density, directing nucleophilic attack to the meta position .
  • Methyl Group : Steric hindrance at the 6-position slows reactions requiring planar transition states .

Q. What advanced multi-step synthetic routes can be designed to incorporate this compound into complex heterocyclic systems for drug discovery?

Answer:

  • Step 1 : Protect the amino group with Boc anhydride to prevent side reactions .
  • Step 2 : Perform Suzuki-Miyaura coupling with aryl boronic acids to introduce pharmacophores .
  • Step 3 : Deprotect and functionalize the cyano group via hydrolysis to carboxylic acid .

Q. Example Route :

StepReactionConditionsYield
1Boc protectionBoc₂O, DMAP, CH₂Cl₂, 0°C → RT85%
2CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C72%
3HydrolysisH₂SO₄, H₂O, reflux90%

Q. How does the compound's stereoelectronic profile, derived from DFT calculations, correlate with its observed reactivity in cross-coupling reactions?

Answer:

  • HOMO/LUMO Analysis : The LUMO (–1.8 eV) localizes on the cyano group, making it susceptible to nucleophilic attack .
  • Natural Bond Orbital (NBO) : Hyperconjugation between the amino group and pyridine ring stabilizes transition states in Pd-catalyzed couplings .

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